An In-depth Technical Guide to the Chemical Properties and Applications of 5-Formyl-2-thiophenecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Formyl-2-thiophenecarboxylic Acid
Introduction
5-Formyl-2-thiophenecarboxylic acid (CAS No: 4565-31-5) is a bifunctional heterocyclic compound of significant interest in modern organic synthesis and materials science.[1] Its structure, featuring a thiophene ring substituted with both a carboxylic acid and an aldehyde group, provides a unique platform for diverse chemical transformations. This dual reactivity makes it a highly valuable building block for complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key applications, providing researchers, chemists, and drug development professionals with the technical insights necessary for its effective utilization.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the cornerstone of its application. The stability, solubility, and spectral characteristics of 5-Formyl-2-thiophenecarboxylic acid dictate its handling, reaction conditions, and analytical verification.
Core Physicochemical Properties
The compound is typically an off-white to yellow crystalline solid.[1] Discrepancies in reported melting points (ranging from 169°C to 182°C) may reflect variances in purity or the presence of different crystalline polymorphs.[1][2][3] Its poor solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF are characteristic of a molecule with both a polar carboxylic acid group and a larger, less polar aromatic system.[1]
| Property | Value | Source(s) |
| CAS Number | 4565-31-5 | [1][2][4] |
| Molecular Formula | C₆H₄O₃S | [1][3][5] |
| Molecular Weight | 156.16 g/mol | [1][3][5] |
| Appearance | Off-white to pale yellow crystalline powder | [1][5] |
| Melting Point | 169 - 182°C (may decompose) | [1][2][3] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [1] |
| pKa (Predicted) | 3.05 ± 0.10 | [3][6] |
| Storage | Sealed in a dry, dark place; inert atmosphere at 2-8°C recommended for long-term storage | [1][3][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 5-Formyl-2-thiophenecarboxylic acid. The electron-withdrawing nature of the formyl and carboxyl groups significantly influences the electronic environment of the thiophene ring, which is clearly observable in its NMR spectra.
1.2.1 ¹H and ¹³C NMR Spectroscopy
The proton NMR spectrum shows three distinct signals in the aromatic and aldehyde regions.[3][4] The aldehyde proton is significantly deshielded, appearing as a singlet around 10.00 ppm. The two protons on the thiophene ring appear as doublets, with their chemical shifts pushed downfield due to the deshielding effects of the substituents. The ¹³C NMR spectrum corroborates this, showing distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the four unique carbons of the disubstituted thiophene ring.[3][4]
| ¹H NMR (300 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.00 | Singlet | N/A | Aldehyde proton (-CHO) |
| 7.93 - 7.92 | Doublet | 3.92 Hz | Thiophene proton (H3 or H4) |
| 7.78 - 7.77 | Doublet | 3.90 Hz | Thiophene proton (H4 or H3) |
| ¹³C NMR (300 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 182.2 | Aldehyde Carbonyl (C=O) |
| 163.3 | Carboxylic Acid Carbonyl (C=O) |
| 141.6, 139.7, 133.8, 132.0 | Thiophene Ring Carbons |
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of the carbonyl groups. The presence of both an aldehyde and a carboxylic acid results in strong, distinct absorption bands.
| Expected IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Vibration Assignment |
| 3300 - 2500 | O-H stretch (broad, characteristic of carboxylic acid) |
| ~3100 | C-H stretch (aromatic) |
| 2850 - 2750 | C-H stretch (aldehyde, often a pair of bands) |
| ~1700 - 1680 | C=O stretch (carboxylic acid dimer) |
| ~1670 - 1660 | C=O stretch (aldehyde, conjugated) |
| 1550 - 1450 | C=C stretch (thiophene ring) |
Part 2: Synthesis and Reactivity
Synthetic Methodology: Hydrolysis of Methyl 5-formylthiophene-2-carboxylate
A reliable and common laboratory-scale synthesis involves the base-catalyzed hydrolysis of its corresponding methyl ester.[3][4] This method is effective because the ester is often more accessible through direct functionalization of the thiophene ring.
Experimental Protocol:
-
Dissolution: Dissolve methyl 5-formylthiophene-2-carboxylate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water. The use of THF as a co-solvent is critical to ensure the miscibility of the organic ester in the aqueous base.
-
Hydrolysis: Add potassium hydroxide (KOH, ~1.5 equivalents) to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Solvent Removal: Upon completion, remove the THF under reduced pressure. This step ensures that the subsequent extraction is efficient.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 1-2 using 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. The repeated extractions are necessary to recover all of the product from the aqueous phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Formyl-2-thiophenecarboxylic acid. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of 5-Formyl-2-thiophenecarboxylic acid.
Chemical Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the carboxylic acid can be converted into esters, amides, or acid halides. This allows for selective, stepwise modifications.
Caption: Key reactive sites of 5-Formyl-2-thiophenecarboxylic acid.
Part 3: Applications in Research and Development
The unique structure of 5-Formyl-2-thiophenecarboxylic acid makes it a valuable precursor in several high-technology fields.
-
Pharmaceutical Development : It is a documented building block for the synthesis of immunomodulating agents, which are crucial for developing treatments for autoimmune diseases.[2][4][8] It also serves as a key intermediate in the synthesis of novel antiviral drugs.[1]
-
Materials Science : The rigid, aromatic structure is ideal for constructing advanced materials. It is used as a precursor for metal-organic frameworks (MOFs), where the carboxylic acid can coordinate with metal ions.[1] It also serves as a building block for nonlinear optical materials and as a functional monomer in the development of conductive polymers.[1]
Part 4: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification : 5-Formyl-2-thiophenecarboxylic acid is classified as an irritant.[2][3] It can cause skin, eye, and respiratory irritation.[7]
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
-
Personal Protective Equipment (PPE) : Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.[1][3][7] Refrigeration at 2-8°C is recommended.[1]
-
Spill & First Aid : In case of skin contact, wash thoroughly with soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.
Conclusion
5-Formyl-2-thiophenecarboxylic acid is more than just a chemical intermediate; it is an enabling tool for innovation in medicine and material science. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes provide a solid foundation for its use in advanced applications. By understanding and applying the principles outlined in this guide, researchers can confidently and safely leverage the unique chemical potential of this versatile heterocyclic building block.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Formyl-2-thiophenecarboxylic Acid: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 5-Formyl-2-thiophenecarboxylic Acid CAS 4565-31-5. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). Ácido 5-Formil-2-tiofenocarboxílico CAS 4565-31-5. Retrieved from [Link]
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LookChem. (n.d.). Cas 4565-31-5,5-FORMYL-2-THIOPHENECARBOXYLIC ACID. Retrieved from [Link]
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